molecular formula C13H9N3O4S B14137073 N-(4-cyanophenyl)-4-nitrobenzenesulfonamide

N-(4-cyanophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B14137073
M. Wt: 303.30 g/mol
InChI Key: MCPCSLOOUOPPPB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional cyano and nitro functional groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-cyanophenylamine with 4-nitrobenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-4-nitrobenzenesulfonamide is unique due to its combination of cyano, nitro, and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H9N3O4S/c14-9-10-1-3-11(4-2-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h1-8,15H

InChI Key

MCPCSLOOUOPPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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